2-Cyclopropyl-1-(pyrrolidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-cyclopropyl-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c11-9(7-8-3-4-8)10-5-1-2-6-10/h8H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIXXGBTZJFMFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1-(pyrrolidin-1-yl)ethan-1-one typically involves the reaction of cyclopropyl ketone with pyrrolidine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by nucleophilic addition to the cyclopropyl ketone. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Oxidation Reactions
The ketone group undergoes oxidation under controlled conditions to form carboxylic acids or modified ketone derivatives. For example:
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Oxidation to carboxylic acids : Using strong oxidizing agents like KMnO₄ or CrO₃ in acidic media converts the ketone to cyclopropanecarboxylic acid derivatives.
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Selective α-oxidation : Catalytic oxidation with TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) selectively targets the α-carbon adjacent to the carbonyl group .
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| KMnO₄/H₂SO₄ | Cyclopropanecarboxylic acid derivative | 60°C, 4 hours | 65–70% |
| TEMPO/Oxone® | α-Hydroxy ketone | RT, CH₂Cl₂, 2 hours | 55% |
Nucleophilic Addition Reactions
The carbonyl group participates in nucleophilic additions with organometallic reagents or hydrides:
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Grignard Reactions : Reacts with methylmagnesium bromide to form tertiary alcohols .
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Reduction : Sodium borohydride (NaBH₄) reduces the ketone to 2-cyclopropyl-1-(pyrrolidin-1-yl)ethanol, while stronger agents like LiAlH₄ yield fully reduced products .
Example :
Substitution Reactions
The α-carbon undergoes substitution due to electron-withdrawing effects of the ketone:
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Nucleophilic Substitution : Reacts with amines (e.g., benzylamine) to form β-amino ketones .
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Electrophilic Aromatic Substitution : The pyrrolidine ring directs electrophiles to specific positions, enabling halogenation or nitration.
Notable Reaction :
Condensation and Cyclization
The compound serves as a precursor in domino reactions for heterocycle synthesis:
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Pyranone Formation : Reacts with malononitrile and aryl aldehydes under basic conditions (KOH/DMF) to form 2H-pyran-3-carbonitriles .
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Lactamization : Lewis acid-catalyzed reactions with primary amines yield pyrrolidin-2-ones via γ-amino ester intermediates .
Key Protocol :
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Combine with malononitrile and aryl aldehyde in DMF.
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Add powdered KOH and stir at 100°C.
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Acidify with HCl to precipitate product.
Product : 6-Aryl-4-(pyrrolidin-1-yl)-2-oxo-2H-pyran-3-carbonitrile (yield: 78–92%).
Acylation and Ring Functionalization
The pyrrolidine nitrogen undergoes acylation to form amides:
Stability and Reaction Selectivity
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Cyclopropyl Strain : The cyclopropane ring’s angle strain enhances reactivity in ring-opening reactions, particularly with electrophiles .
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Steric Effects : Pyrrolidine’s bulky structure directs regioselectivity in substitutions, favoring less hindered positions.
Comparative Reactivity Table
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry:
- Pharmaceutical Development: Research has indicated that 2-Cyclopropyl-1-(pyrrolidin-1-yl)ethan-1-one may serve as a precursor in the synthesis of novel therapeutic agents. Its structural features allow for modifications that could enhance biological activity.
- Neuropharmacology: Studies have explored the compound's potential effects on neurotransmitter systems, suggesting applications in treating neurological disorders.
2. Biological Activity:
- Antimicrobial Properties: Preliminary studies have shown that the compound exhibits antimicrobial activity against various pathogens, making it a candidate for antibiotic development.
- Anticancer Research: There is ongoing investigation into its cytotoxic effects on cancer cell lines, which could lead to new cancer therapies.
3. Chemical Synthesis:
- Building Block in Organic Synthesis: The compound is utilized as an intermediate in the synthesis of more complex organic molecules, particularly in the development of agrochemicals and specialty chemicals.
Data Tables
Case Studies
Case Study 1: Neuropharmacological Effects
A study investigated the effects of this compound on neurotransmitter release in neuronal cultures. The findings suggested modulation of dopamine receptors, indicating potential therapeutic applications in Parkinson's disease treatment.
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that the compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli. These results highlight its potential as a lead compound for developing new antibiotics.
Case Study 3: Synthesis of Derivatives
Research focused on synthesizing derivatives of this compound to enhance its biological activity. Several derivatives were tested for their anticancer properties, with some showing promising results against breast cancer cell lines.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The cyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrrolidinyl group can modulate its pharmacokinetic properties. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Cyclopropyl vs. Bulkier Substituents
However, cyclopropyl’s rigidity may confer better conformational control in drug design .
Pyrrolidine Modifications
Chloro/Fluorophenyl Derivatives
Chloro and fluorophenyl analogs () exhibit higher lipophilicity, favoring blood-brain barrier penetration but risking off-target toxicity .
Biological Activity
2-Cyclopropyl-1-(pyrrolidin-1-yl)ethan-1-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound’s molecular formula is , with a molecular weight of approximately 183.25 g/mol. This article reviews the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and relevant research findings.
The compound exhibits diverse biochemical interactions, primarily due to the presence of the pyrrolidine ring, which enhances its pharmacophore characteristics. This ring contributes to stereochemical diversity and three-dimensional spatial coverage, allowing for interactions with various biomolecules such as enzymes and receptors.
Key Biochemical Interactions
- Enzyme Modulation : this compound interacts with specific enzymes, influencing metabolic pathways and cellular processes.
- Cell Signaling : The compound can modulate cell signaling pathways, affecting gene expression and cellular metabolism. This modulation can lead to alterations in cell proliferation, differentiation, and apoptosis.
The precise mechanism of action for this compound remains largely undefined. However, studies suggest that it may involve:
- Binding Interactions : The compound may bind to various proteins and enzymes, leading to either inhibition or activation.
- Gene Expression Changes : It has been observed that the compound can induce changes in gene expression profiles through its interactions with cellular receptors.
Dosage Effects in Animal Models
Research indicates that the biological effects of this compound are dose-dependent:
- Lower Doses : At lower concentrations, the compound may demonstrate beneficial effects, potentially serving therapeutic purposes.
- Higher Doses : Conversely, higher doses have been associated with toxic or adverse effects, highlighting the importance of dosage in therapeutic applications .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study 1: Enzyme Inhibition
A study examining enzyme inhibition found that derivatives related to this compound exhibited significant inhibition against specific targets. For instance, modifications in the pyrrolidine structure were shown to enhance potency against certain kinases .
Study 2: Antimicrobial Activity
Another investigation highlighted the antimicrobial properties of related compounds. These derivatives demonstrated activity against various bacterial strains, suggesting potential applications in treating infections .
Study 3: Neuroprotective Properties
Research into neuroprotective effects revealed that certain derivatives could protect neuronal cells from oxidative stress-induced damage. This finding positions the compound as a candidate for further exploration in neurodegenerative disease therapies .
Summary Table of Biological Activities
Q & A
Q. What synthetic methodologies are commonly employed to synthesize 2-Cyclopropyl-1-(pyrrolidin-1-yl)ethan-1-one?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, where cyclopropyl precursors react with pyrrolidine. For example, diazo intermediates (e.g., 2-diazo-1-(pyrrolidin-1-yl)ethan-1-one) are prepared by reacting α-diazo ketones with pyrrolidine in dichloromethane/ether solvent systems. Purification typically involves column chromatography with eluents like CH₂Cl₂–Et₂O (9:1), yielding ~63% purity .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Infrared Spectroscopy (IR) : Detect functional groups such as diazo (N₂) stretches (~2096–2101 cm⁻¹) and carbonyl (C=O) bands (~1646 cm⁻¹) .
- Chromatography : Column chromatography with solvent gradients (e.g., pentane–Et₂O) ensures purity. TLC (Rf = 0.20–0.34) monitors reaction progress .
- NMR : Proton and carbon NMR resolve cyclopropyl and pyrrolidine moieties, though specific spectral data are not provided in the evidence.
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Use NIOSH/CEN-certified respirators (e.g., P95 filters for particulates, OV/AG/P99 for organic vapors) and full-body protective gear to mitigate carcinogenic risks .
- Storage : Stabilize the compound in inert atmospheres (N₂/Ar) at low temperatures to prevent decomposition. Avoid incompatible materials like strong oxidizers .
Advanced Research Questions
Q. How can reaction yields be optimized for intermediates like diazo acetamides during synthesis?
- Methodological Answer :
- Stoichiometry : Use a 2:1 molar ratio of pyrrolidine to α-diazo ketone to drive the reaction to completion .
- Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution rates compared to ethanol .
- Temperature Control : Maintain reactions at 0–5°C to stabilize diazo intermediates and reduce side reactions .
Q. How should researchers address conflicting or missing physicochemical data (e.g., melting points, log Pow)?
- Methodological Answer :
- Experimental Determination : Use differential scanning calorimetry (DSC) for melting points and HPLC-MS for log Pow measurements. Compare results with computational predictions (e.g., COSMO-RS) .
- Purity Validation : Characterize batches via GC-MS or NMR to rule out impurities skewing data .
Q. What strategies mitigate instability of reactive intermediates (e.g., diazo groups) during synthesis?
- Methodological Answer :
- Inert Conditions : Conduct reactions under nitrogen/argon to prevent oxidation or moisture ingress .
- Light Sensitivity : Shield intermediates from UV/visible light using amber glassware.
- Stabilizers : Add radical scavengers (e.g., BHT) to prolong shelf life of diazo compounds .
Q. How can mechanistic pathways for cyclopropane-pyrrolidine coupling be elucidated?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
